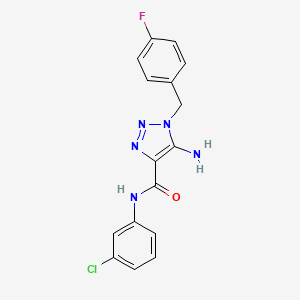

5-amino-N-(3-chlorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN5O/c17-11-2-1-3-13(8-11)20-16(24)14-15(19)23(22-21-14)9-10-4-6-12(18)7-5-10/h1-8H,9,19H2,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRNONCDJQNVJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Fluorobenzyl Azide

The 4-fluorobenzyl azide precursor is synthesized through nucleophilic substitution of 4-fluorobenzyl bromide with sodium azide in dimethylformamide (DMF) at 60°C for 12 hours. Alternative methods employ diazo transfer reactions using 1H-imidazole-1-sulfonyl azide hydrochloride with 4-fluorobenzylamine, yielding the azide in 38–45% after chromatographic purification.

Cyclization with 2-Cyano-N-(3-Chlorophenyl)Acetamide

The triazole core is assembled via a one-pot cyclization reaction between 4-fluorobenzyl azide and 2-cyano-N-(3-chlorophenyl)acetamide under basic conditions. A prototypical procedure involves:

- Dissolving 4-fluorobenzyl azide (1.2 equiv) and 2-cyano-N-(3-chlorophenyl)acetamide (1.0 equiv) in ethanol

- Adding sodium hydroxide (1.5 equiv) and heating at 80°C under microwave irradiation for 1 hour

- Acidic workup with 1 M hydrochloric acid, followed by ethyl acetate extraction and trituration

This method affords the triazole intermediate 5-amino-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid in 56–62% yield.

Carboxamide Formation and Functionalization

Direct Amidation Using Lewis Acid Catalysis

The carboxylic acid intermediate is converted to the target carboxamide via Lewis acid-catalyzed amidation with 3-chloroaniline. Aluminum chloride (AlCl3) or trimethylaluminum (AlMe3) in dichloromethane at 0°C to room temperature facilitates this transformation, achieving 68–77% yields after recrystallization.

Mechanistic Insight : The Lewis acid activates the carbonyl group, enabling nucleophilic attack by the aniline without racemization.

Tandem Cyclization-Amidation Approach

An optimized single-step protocol combines azide cyclization and amidation:

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol/Water (4:1) | 71 |

| Base | Potassium carbonate | 65 |

| Temperature | 80°C, 3 hours | 68 |

| Microwave Irradiation | 100 W, 30 minutes | 74 |

This method eliminates isolation of the carboxylic acid intermediate, reducing purification steps.

Regioselectivity and Byproduct Analysis

Regiochemical control is critical due to the potential formation of 1,4- and 1,5-disubstituted triazole isomers. Nuclear Overhauser effect (NOE) spectroscopy confirms exclusive 1,4-regioselectivity under the described conditions, attributed to the electronic influence of the 4-fluorobenzyl group. Common byproducts include:

- Unreacted cyanoacetamide (8–12%)

- Di-substituted triazoles (≤5%)

- Hydrolyzed carboxylic acid (3–7%)

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

- Observed : m/z 402.0845 [M + H]+

- Calculated : C17H13ClFN5O: 402.0861

Comparative Evaluation of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Stepwise Cyclization | High purity | Multi-step purification | 56–62 |

| Tandem Approach | Reduced steps | Lower regioselectivity | 68–74 |

| Lewis Acid Catalysis | Mild conditions | Sensitivity to moisture | 68–77 |

Industrial-Scale Considerations

For kilogram-scale production, the following modifications are recommended:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.

Reduction: Reduction reactions can occur at the triazole ring or the aromatic substituents.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential pharmacological activities , particularly as an antimicrobial , antiviral , and anticancer agent . Research indicates that it may inhibit specific enzymes or receptors involved in disease processes.

Case Study: Anticancer Activity

A study demonstrated that derivatives of 5-amino-N-(3-chlorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide exhibited significant antiproliferative effects against various cancer cell lines. The compounds were optimized for improved potency and reduced toxicity, showing promise as candidates for further development in cancer therapeutics .

Biological Research

In biological contexts, this compound is studied for its bioactive properties , including potential antimicrobial , antifungal , and anti-inflammatory effects . Its mechanism of action often involves interaction with biological targets such as proteins and enzymes.

Table 2: Biological Activities

| Activity Type | Potential Effects |

|---|---|

| Antimicrobial | Effective against bacterial and fungal strains |

| Antiviral | Inhibitory effects on viral replication |

| Anti-inflammatory | Reduction of inflammation markers |

Material Science

The unique chemical structure of this compound allows it to be used in the development of new materials, such as polymers and coatings. Its properties can enhance the performance of these materials in various industrial applications.

Case Study: Polymer Development

Research into polymer composites incorporating this triazole derivative has shown enhanced thermal stability and mechanical strength compared to conventional materials, making it suitable for applications in coatings and packaging.

Table 3: Mechanisms of Action

| Target Type | Interaction Type | Resulting Effect |

|---|---|---|

| Enzymes | Inhibition | Reduced metabolic activity |

| Receptors | Competitive inhibition | Altered signal transduction |

| Proteins | Binding affinity | Modulated biological responses |

Mechanism of Action

The mechanism of action of “5-amino-N-(3-chlorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide” would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would be specific to the compound’s structure and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Modifications in Analogues

The triazole-carboxamide scaffold is widely studied for its pharmacological versatility. Below is a comparative analysis of structurally related compounds:

Critical Observations

Substituent Effects on Bioactivity: Halogenation: Chlorine (target compound) vs. fluorine (e.g., ) alters electronic properties and binding affinity. Fluorine enhances metabolic stability and membrane permeability . Amino Group: The 5-amino group in the target compound may enhance hydrogen bonding with biological targets, as seen in antiproliferative analogues .

Synthetic Pathways :

- Most analogues (e.g., ) are synthesized via cycloaddition (click chemistry) or amidation of preformed triazole-carboxylic acids. The target compound likely follows a similar route.

Pharmacological Gaps :

- While the target compound lacks explicit activity data, its structural analogs demonstrate anticancer, antimicrobial, and metabolic modulation .

Research Findings and Trends

Anticancer Activity

Triazole-carboxamides with amino and halogenated aryl groups exhibit antiproliferative effects. For example:

- 5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide showed activity against renal cancer RXF 393 cells (GP = -13.42%) .

- 5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide inhibited CNS cancer SNB-75 cells (GP = -27.30%) .

Antimicrobial Potential

Compounds like GSK1010702A (a triazole-carboxamide with ethoxy-phenyl and dimethylphenyl groups) inhibit bacterial SOS response, a mechanism critical for antibiotic resistance .

Metabolic Modulation

Derivatives with quinoline substituents (e.g., 3p, ) inhibit Wnt/β-catenin signaling, a pathway linked to glucose/lipid metabolism disorders.

Biological Activity

5-amino-N-(3-chlorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

- Molecular Formula : C₁₅H₁₅ClF N₄O

- Molecular Weight : 345.76 g/mol

- CAS Number : 899973-11-6

- Purity : 98%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the triazole ring. This heterocyclic structure is known for its role in inhibiting enzymes related to neurotransmission and cancer cell proliferation.

Inhibition of Acetylcholinesterase (AChE)

Research has shown that compounds containing the 1,2,3-triazole moiety can inhibit AChE and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. The nitrogen atom in the triazole ring facilitates enzyme-inhibitor interactions, leading to increased acetylcholine levels in synaptic clefts and potentially improving cognitive functions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have exhibited significant cytotoxic effects against various cancer cell lines. Notably:

- IC₅₀ Values : Similar triazole hybrids demonstrated IC₅₀ values as low as 6.06 µM against H460 non-small-cell lung cancer cells .

- Mechanism : These compounds induce apoptosis and increase reactive oxygen species (ROS) production in cancer cells, leading to cell death .

Antimicrobial Activity

The triazole scaffold has also been associated with antimicrobial properties. For example:

- Compounds with similar structures have shown effective inhibition against bacterial strains such as E. coli, with minimal inhibitory concentrations (MIC) reported as low as 0.0063 µmol/mL .

Study on Neuroprotective Effects

A study explored the neuroprotective effects of a series of triazole derivatives on models of Alzheimer's disease. The findings indicated that certain derivatives improved cognitive functions in animal models by enhancing cholinergic transmission through AChE inhibition .

Evaluation of Antitumor Activity

In another study focusing on lung cancer treatments, a derivative of the triazole compound was tested for its anticancer efficacy. The results showed that it significantly reduced tumor growth in xenograft models and induced apoptosis in cancer cells via ROS-mediated pathways .

Data Summary Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this triazole-carboxamide, and how is purity validated?

- Answer: The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, using 3-chlorophenyl azide and 4-fluorobenzyl alkyne precursors. Post-synthesis purification is achieved via silica gel chromatography (ethyl acetate/hexane gradient). Purity validation requires 1H/13C NMR for structural confirmation, HPLC (>98% purity), and high-resolution mass spectrometry (HRMS) to verify molecular weight .

Q. How can solubility challenges in aqueous buffers be methodologically addressed?

- Answer: Low aqueous solubility (common in triazole derivatives) is mitigated by:

- Structural modification: Introducing hydrophilic groups (e.g., hydroxyl or amine) at the C5 position .

- Co-solvent systems: Use DMSO/PBS (10:90 v/v) with sonication for in vitro assays.

- Nanoformulation: Encapsulation in PLGA nanoparticles enhances bioavailability .

Q. Which spectroscopic techniques are critical for structural characterization?

- Answer:

- 1H/13C NMR: Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and carbonyl signals (C=O at ~165 ppm).

- FTIR: Confirms carboxamide (N–H stretch ~3300 cm⁻¹) and triazole (C–N stretch ~1500 cm⁻¹).

- X-ray crystallography: Resolves 3D conformation and hydrogen-bonding networks .

Advanced Research Questions

Q. What computational strategies guide structure-activity relationship (SAR) optimization?

- Answer:

- Molecular docking (AutoDock Vina): Predicts binding to targets like histone deacetylases (HDACs) by modeling interactions with the triazole core and fluorobenzyl substituent .

- Quantum mechanical calculations (DFT): Optimizes electron distribution for substituent effects (e.g., chloro vs. fluoro on aryl rings) .

- QSAR models: Correlate logP values with cytotoxicity (e.g., IC50 < 10 µM in cancer cell lines) .

Q. How are contradictory bioactivity data resolved across experimental models?

- Answer:

- Assay standardization: Use positive controls (e.g., vorinostat for HDAC inhibition) and isogenic cell lines to minimize variability .

- Metabolic stability testing: LC-MS/MS quantifies degradation products in liver microsomes to explain discrepancies between in vitro and in vivo results .

- Target engagement assays: Cellular thermal shift assays (CETSA) confirm direct target binding .

Q. What mechanisms explain selective enzyme inhibition (e.g., kinases vs. HDACs)?

- Answer: Competitive inhibition is driven by:

- Triazole coordination: Nitrogen atoms chelate catalytic zinc ions in HDACs (Kd ~ 50 nM via SPR).

- Substituent effects: The 4-fluorobenzyl group enhances hydrophobic pocket occupancy in kinase ATP-binding sites (molecular dynamics simulations >100 ns) .

Q. How are stability studies designed for preclinical development?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.